molecular formula C17H11Cl2N3S B14998072 6-chloro-N-(4-chlorophenyl)-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine

6-chloro-N-(4-chlorophenyl)-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine

Cat. No.: B14998072
M. Wt: 360.3 g/mol
InChI Key: VYJNYTKJFCONLV-UHFFFAOYSA-N
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Description

6-chloro-N-(4-chlorophenyl)-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine is a synthetic organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(4-chlorophenyl)-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the imidazo[1,2-a]pyridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the thiophene moiety: This step may involve a cross-coupling reaction, such as Suzuki or Stille coupling, using thiophene derivatives.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and stringent purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions could target the imidazo[1,2-a]pyridine core or the chlorophenyl group, using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the chlorinated positions, using reagents like sodium methoxide or bromine.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Sodium methoxide, bromine.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential therapeutic agent for various diseases, pending further research.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-chloro-N-(4-chlorophenyl)-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine would depend on its specific biological target. Generally, compounds in this class may interact with enzymes, receptors, or DNA, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine core and may have similar biological activities.

    Thiophene-containing compounds: Compounds with thiophene rings are known for their electronic properties and biological activities.

Uniqueness

6-chloro-N-(4-chlorophenyl)-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C17H11Cl2N3S

Molecular Weight

360.3 g/mol

IUPAC Name

6-chloro-N-(4-chlorophenyl)-2-thiophen-2-ylimidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C17H11Cl2N3S/c18-11-3-6-13(7-4-11)20-17-16(14-2-1-9-23-14)21-15-8-5-12(19)10-22(15)17/h1-10,20H

InChI Key

VYJNYTKJFCONLV-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=C(N3C=C(C=CC3=N2)Cl)NC4=CC=C(C=C4)Cl

Origin of Product

United States

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